3,5-Diamino-2-phenyl-4H-chromen-4-one
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Overview
Description
3,5-Diamino-2-phenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromen-4-one family. This compound is characterized by its unique structure, which includes a chromen-4-one core with amino groups at positions 3 and 5, and a phenyl group at position 2. The chromen-4-one scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-phenyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then subjected to nitration to introduce nitro groups at positions 3 and 5. The final step involves the reduction of these nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted chromen-4-one compounds, and various functionalized derivatives depending on the reagents used .
Scientific Research Applications
3,5-Diamino-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the amino groups at positions 3 and 5, resulting in different biological activities.
3,5-Dinitro-2-phenyl-4H-chromen-4-one: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Has a hydroxyl group at position 6, which alters its chemical properties and biological activities.
Uniqueness
3,5-Diamino-2-phenyl-4H-chromen-4-one is unique due to the presence of amino groups at positions 3 and 5, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Biological Activity
3,5-Diamino-2-phenyl-4H-chromen-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O, with a molecular weight of approximately 250.28 g/mol. The compound features a chromenone backbone, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C₁₅H₁₄N₂O |
Molecular Weight | 250.28 g/mol |
IUPAC Name | This compound |
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage related to various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
3. Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property suggests its potential use in treating inflammatory diseases such as arthritis.
4. Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these effects vary but are typically in the micromolar range, indicating significant cytotoxicity.
The biological activity of this compound can be attributed to its ability to interact with several molecular targets:
- Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS levels in cells, which is beneficial in preventing oxidative damage.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Gene Expression Regulation : There is evidence suggesting that this compound can modulate the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, with an IC50 value determined at approximately 20 µM after 48 hours of treatment.
- Antimicrobial Study : In another investigation, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain, highlighting its potential as a broad-spectrum antimicrobial agent.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3,5-diamino-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H,16-17H2 |
InChI Key |
QSHNGUDJVWJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)N)N |
Origin of Product |
United States |
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